2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Description
The compound 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a chemical of interest due to its potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their analyses, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of nitrile sulfides, which are structurally related to the compound of interest, involves the thermal decarboxylation of 1,3,4-oxathiazol-2-ones. This process leads to the formation of 1,3-dipolar cycloaddition products with various carbonyl groups, resulting in a range of 1,3,4-oxathiazoles with different substituents . Although the exact synthesis of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using spectroscopic techniques and X-ray crystallography. The oxathiazole rings in these compounds are described as planar with a localized CN double bond . This information suggests that the compound of interest may also exhibit a planar structure in the oxathiazole portion, assuming it contains such a moiety.
Chemical Reactions Analysis
The chemical reactivity of nitrile sulfides includes their ability to undergo 1,3-dipolar cycloadditions, which is a key reaction in the synthesis of oxathiazoles . This type of reactivity could be relevant to the compound of interest if it possesses reactive sites that are similar to those of nitrile sulfides.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound have been investigated using FT-IR and FT-Raman spectroscopy, along with computational methods such as density functional theory (DFT). These studies reveal information about the vibrational wave numbers, hyperconjugative interactions, charge delocalization, and nonlinear optical behavior . The molecular docking studies suggest potential inhibitory activity against certain biological targets, indicating the compound's relevance in drug design . These analyses provide a foundation for understanding the properties of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, although direct studies on this compound would be necessary for a comprehensive analysis.
Scientific Research Applications
Synthesis and Applications in Chemistry
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile and its derivatives have been a focus in chemical synthesis and applications. The compound serves as a precursor in the synthesis of various chemical agents. For instance, compounds derived from similar structures have shown antiviral activities against specific viruses, as evidenced by the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These derivatives have exhibited anti-tobacco mosaic virus activity, indicating their potential use in agriculture or pharmaceuticals (Chen et al., 2010).
Environmental and Biological Applications
In environmental science, compounds with structural similarities to 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile have been studied for their interactions with environmental elements. For example, the oxidative transformation of triclosan and chlorophene by manganese oxides has been observed, indicating the potential environmental fate of chlorinated phenols and their transformation products (Zhang & Huang, 2003).
Moreover, the compound's derivatives have been examined for their spectroscopic properties and potential as chemotherapeutic agents. A detailed spectroscopic investigation (FT-IR and FT-Raman), alongside theoretical studies such as HOMO-LUMO and molecular docking, suggests potential biomedical applications, including as anti-diabetic compounds (Alzoman et al., 2015).
Applications in Catalysis and Material Science
Furthermore, the presence of the trifluoromethyl group in similar compounds has been leveraged in the synthesis of novel materials and catalysts. For instance, the trifluoromethyl transformation synthesis has been employed to create new compounds with potential as insecticidal agents, highlighting its role in developing new pesticides and related applications (Li et al., 2012).
Additionally, organorhenium(vii) trioxides containing trifluoromethyl groups have been synthesized and evaluated as catalysts in metathesis reactions and epoxidation catalysis, demonstrating the versatility of such compounds in advanced chemical synthesis and industrial applications (Dyckhoff et al., 2018).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNAMOVPWFQJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile |
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